![molecular formula C15H13FN2O2S B5785845 3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the acrylamide family and is commonly referred to as FFA. The compound has been extensively studied for its unique properties and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide is its significant antibacterial and antifungal properties. It has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. However, the compound has some limitations in lab experiments, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide. One potential direction is the development of new drugs based on the compound's antibacterial and antifungal properties. Another potential direction is the development of new cancer treatments based on the compound's cytotoxic effects on cancer cells. Further research is also needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide involves a series of chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with furfuryl isothiocyanate to form the intermediate product. The intermediate is then reacted with acryloyl chloride to obtain the final product, 3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide has been extensively studied for its potential applications in scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(furan-2-ylmethylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-12-6-3-11(4-7-12)5-8-14(19)18-15(21)17-10-13-2-1-9-20-13/h1-9H,10H2,(H2,17,18,19,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKOGJLZRJCVPV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[(furan-2-ylmethyl)carbamothioyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)